molecular formula C12H12N4 B13674801 2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile

Katalognummer: B13674801
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: MBKQFMKUARVGTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound that features a benzimidazole core with a cyclobutyl group and an amino group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-1H-benzo[d]imidazole-6-carbonitrile: Lacks the cyclobutyl group but shares the benzimidazole core.

    1-Cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile: Lacks the amino group but retains the cyclobutyl and benzimidazole structure.

Uniqueness

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile is unique due to the presence of both the cyclobutyl and amino groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile compound in various applications .

Eigenschaften

Molekularformel

C12H12N4

Molekulargewicht

212.25 g/mol

IUPAC-Name

2-amino-3-cyclobutylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C12H12N4/c13-7-8-4-5-10-11(6-8)16(12(14)15-10)9-2-1-3-9/h4-6,9H,1-3H2,(H2,14,15)

InChI-Schlüssel

MBKQFMKUARVGTN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2C3=C(C=CC(=C3)C#N)N=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.